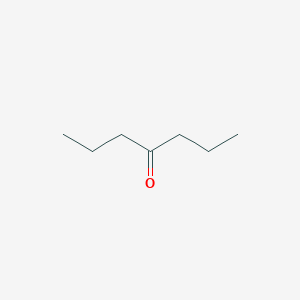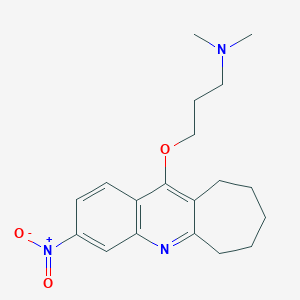
11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline, commonly known as DMAPT, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cancer progression.
Wirkmechanismus
DMAPT inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the expression of its target genes. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, cell survival, and proliferation. Inhibition of this pathway by DMAPT has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis in cancer cells, and protection of neurons from oxidative stress. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. In addition, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPT has several advantages for lab experiments, including its potency and specificity for the NF-κB pathway, its ability to induce apoptosis in cancer cells, and its neuroprotective properties. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, DMAPT may have off-target effects that need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on DMAPT, including its use in combination with other anticancer agents, its potential as a neuroprotective agent in neurodegenerative diseases, and its use in the treatment of inflammatory disorders. In addition, further studies are needed to evaluate the safety and efficacy of DMAPT in clinical trials and to explore its mechanism of action in more detail. Finally, the development of more potent and selective inhibitors of the NF-κB pathway may lead to the discovery of novel therapeutic agents for cancer and other diseases.
Synthesemethoden
DMAPT can be synthesized by reacting 3-(dimethylamino)propylamine with 7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline-11-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure DMAPT.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. DMAPT has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
CAS-Nummer |
18833-62-0 |
|---|---|
Produktname |
11-(3-(Dimethylamino)propoxy)-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta(b)quinoline |
Molekularformel |
C19H25N3O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[(3-nitro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C19H25N3O3/c1-21(2)11-6-12-25-19-15-7-4-3-5-8-17(15)20-18-13-14(22(23)24)9-10-16(18)19/h9-10,13H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
PTFLXZSEEVIXLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCCOC1=C2CCCCCC2=NC3=C1C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
18833-62-0 |
Synonyme |
11-[3-(Dimethylamino)propoxy]-7,8,9,10-tetrahydro-3-nitro-6H-cyclohepta[b]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



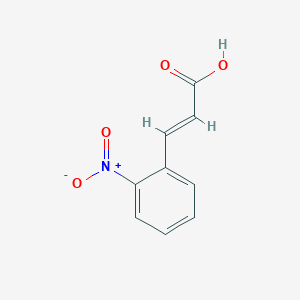
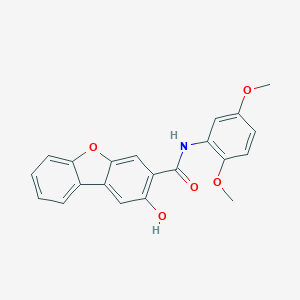
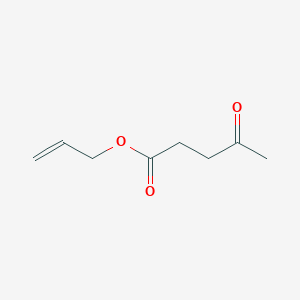
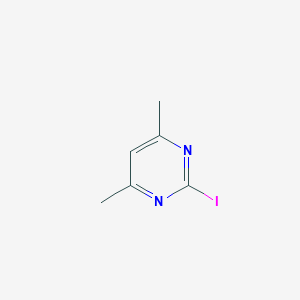
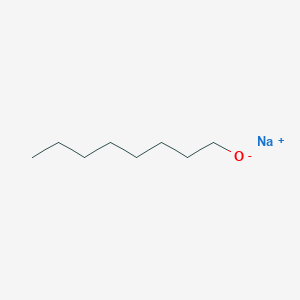

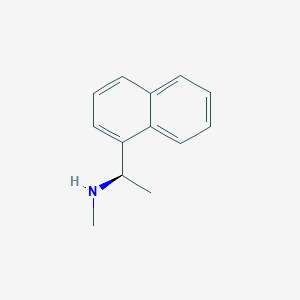
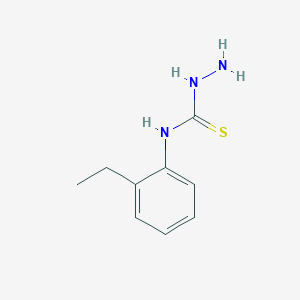
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
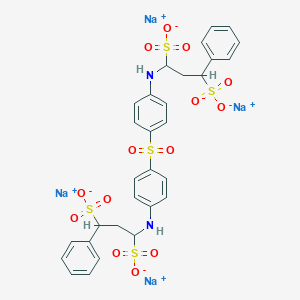
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)

